N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide
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Overview
Description
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of an ethoxyphenyl group and a quinolinecarbohydrazide moiety, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-methyl-4-quinolinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific biological pathways.
Industry: Utilized in the synthesis of dyes and other organic compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide is unique due to its specific structural features, such as the ethoxyphenyl group and the quinolinecarbohydrazide moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19N3O2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-3-25-16-10-8-15(9-11-16)13-21-23-20(24)18-12-14(2)22-19-7-5-4-6-17(18)19/h4-13H,3H2,1-2H3,(H,23,24)/b21-13+ |
InChI Key |
CMMWSAJVHDUDEH-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
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